molecular formula C12H15N3O2S B1220719 N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide CAS No. 84478-11-5

N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide

Cat. No. B1220719
CAS RN: 84478-11-5
M. Wt: 265.33 g/mol
InChI Key: PJWUXKNZVMEPPH-UHFFFAOYSA-N
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Patent
US04560755

Procedure details

In 100 ml of ethanol was dissolved 2.0 g of N-[2-(N-methyl-N-benzylamino)ethyl]-5-isoquinolinesulfonamide, i.e., Compound (65) as obtained in Example 16, and to the solution was added 0.2 g of 10% palladium-carbon. Then the solution was vigorously stirred at a temperature of 20° C. to 25° C. in a hydrogen stream of 2.0 to 2.5 atm. for 5 hours. After the palladium-carbon was separated from the reaction solution by filtration, the reaction solution was concentrated to dryness to give 0.95 g of N-(2-methylaminoethyl)-5-isoquinolinesulfonamide, i.e., Compound (14) in a yield of 64%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-[2-(N-methyl-N-benzylamino)ethyl]-5-isoquinolinesulfonamide
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
Compound ( 65 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0.2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:10][CH2:11][NH:12][S:13]([C:16]1[C:17]2[CH:18]=[CH:19][N:20]=[CH:21][C:22]=2[CH:23]=[CH:24][CH:25]=1)(=[O:15])=[O:14])CC1C=CC=CC=1.[H][H]>C(O)C.[C].[Pd]>[CH3:1][NH:2][CH2:10][CH2:11][NH:12][S:13]([C:16]1[C:17]2[CH:18]=[CH:19][N:20]=[CH:21][C:22]=2[CH:23]=[CH:24][CH:25]=1)(=[O:15])=[O:14] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
N-[2-(N-methyl-N-benzylamino)ethyl]-5-isoquinolinesulfonamide
Quantity
2 g
Type
reactant
Smiles
CN(CC1=CC=CC=C1)CCNS(=O)(=O)C=1C=2C=CN=CC2C=CC1
Name
Compound ( 65 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
palladium-carbon
Quantity
0.2 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as obtained in Example 16
CUSTOM
Type
CUSTOM
Details
After the palladium-carbon was separated from the reaction solution by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
CNCCNS(=O)(=O)C=1C=2C=CN=CC2C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.